molecular formula C16H14ClFN2O3S B6511405 3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide CAS No. 921861-30-5

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide

Cat. No.: B6511405
CAS No.: 921861-30-5
M. Wt: 368.8 g/mol
InChI Key: FHXRQEAGGHDZFW-UHFFFAOYSA-N
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Description

3-Chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide is a complex organic compound characterized by its indole core and sulfonamide group. This compound is of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The subsequent steps may include halogenation, nitration, and sulfonation reactions to introduce the chloro, fluoro, and sulfonamide groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole nitrogen can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are hydrogen gas (H2) in the presence of a catalyst, or tin chloride (SnCl2).

  • Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Amines.

  • Substitution: Various substituted indoles and benzene derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound's sulfonamide group suggests potential use in pharmaceuticals, possibly as an antibacterial agent.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. For instance, if it acts as an antibacterial agent, it might inhibit bacterial cell wall synthesis by interfering with enzymes involved in the process. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid: Similar core structure but lacks the sulfonamide group.

  • 4-fluorobenzene-1-sulfonamide: Similar sulfonamide group but different core structure.

  • 1-ethyl-2-oxo-2,3-dihydro-1H-indole: Similar core structure but lacks halogenation.

Uniqueness: This compound is unique due to the combination of its indole core, chloro, fluoro, and sulfonamide groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3S/c1-2-20-15-6-3-11(7-10(15)8-16(20)21)19-24(22,23)12-4-5-14(18)13(17)9-12/h3-7,9,19H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXRQEAGGHDZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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